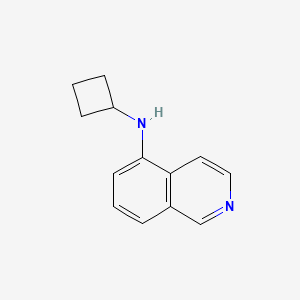

N-cyclobutylisoquinolin-5-amine

Description

N-cyclobutylisoquinolin-5-amine is an isoquinoline derivative featuring a cyclobutylamine substituent at the 5-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and substitutions at specific positions modulate their electronic, steric, and biological properties.

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-cyclobutylisoquinolin-5-amine |

InChI |

InChI=1S/C13H14N2/c1-3-10-9-14-8-7-12(10)13(6-1)15-11-4-2-5-11/h1,3,6-9,11,15H,2,4-5H2 |

InChI Key |

XNGHZAPLACHKEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylisoquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline derivatives with cyclobutylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Reduced isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutylisoquinolin-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism by which N-cyclobutylisoquinolin-5-amine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues with Isoquinoline Cores

a) 8-Chloroisoquinolin-5-amine

- Core Structure: Isoquinoline with a chlorine substituent at position 8 and an amine at position 3.

- Key Differences : The chlorine atom at position 8 introduces electron-withdrawing effects, altering electronic density compared to the cyclobutyl group. This substitution may enhance stability and influence binding interactions in medicinal chemistry contexts .

b) N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Core Structure: Isoquinoline with a pyrazole substituent at position 5 and a chloronitropyridinyl group at position 3.

- Key Differences: The pyrazole ring contributes to π-π stacking and hydrogen-bonding capabilities, while the nitro group increases polarity. The absence of a cycloalkyl group reduces steric hindrance compared to N-cyclobutylisoquinolin-5-amine .

c) N-(2-phenylpropan-2-yl)isoquinolin-5-amine

- Core Structure: Isoquinoline with a bulky tert-aryl substituent at position 4.

Cycloalkyl-Substituted Amines

a) N-cyclopentylbenzo[d][1,3]dioxol-5-amine

- Core Structure : Benzodioxole with a cyclopentylamine substituent.

- Key Differences: The five-membered cyclopentyl group reduces ring strain compared to cyclobutyl, enhancing conformational flexibility. The benzodioxole core offers different electronic properties (e.g., oxygen atoms) compared to isoquinoline .

b) 5-Chloro-N-cyclopentylpyrimidin-2-amine

- Core Structure : Pyrimidine with a cyclopentylamine and chlorine substituent.

- Key Differences: The pyrimidine ring is a smaller heterocycle than isoquinoline, leading to distinct electronic and steric profiles. The chlorine atom may enhance halogen bonding interactions .

Schiff Bases and Planar Derivatives

N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

- Core Structure : Isoxazole Schiff base with a chlorobenzylidene group.

- Key Differences: The planar geometry (dihedral angle: 1.25°) between the benzylidene and isoxazole rings facilitates conjugation, contrasting with the non-planar cyclobutyl group in this compound. This planarity enhances crystallinity and stability .

Steric and Electronic Effects

- Cyclobutyl vs. Larger Cycloalkyls : The cyclobutyl group’s strain increases reactivity and reduces conformational flexibility compared to cyclopentyl or cyclohexyl groups. This strain may affect binding pocket interactions in biological targets.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenylpropan-2-yl) enhance lipophilicity but reduce solubility, whereas cycloalkyls balance lipophilicity and moderate steric effects.

Biological Activity

N-Cyclobutylisoquinolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to the isoquinoline alkaloids, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. The compound is being explored for its potential therapeutic applications in various diseases, particularly due to its interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may inhibit the expression and activity of inflammatory mediators such as:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

These interactions indicate a potential use in inflammatory conditions and cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. For instance, it has been noted for its efficacy against protozoal infections such as malaria and sleeping sickness.

Antitumor Activity

Isoquinoline derivatives have been extensively studied for their antitumor properties. This compound is being evaluated for its ability to induce apoptosis in cancer cells through mechanisms that may involve the modulation of cell cycle regulators and apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several isoquinoline derivatives, including this compound. Results demonstrated substantial inhibition of bacterial growth, with IC50 values indicating effective concentrations for therapeutic use. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Study 2: Antitumor Mechanisms

Another significant study focused on the antitumor activity of isoquinoline alkaloids. It was found that this compound could inhibit tumor cell proliferation through the activation of apoptotic pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Data Summary

The following table summarizes key biological activities and their associated IC50 values for this compound compared to other isoquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.